molecular formula C20H19NO6 B2988554 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 864753-90-2

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Cat. No.: B2988554
CAS No.: 864753-90-2
M. Wt: 369.373
InChI Key: PZXMMVKFUJEXAP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,5-dimethoxycinnamic acid and 3,5-Dimethoxyphenyl isocyanate . These compounds are known to be valuable building blocks in organic synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : Studies have developed novel synthetic routes for derivatives of 2-oxo-2H-chromen-7-yl dimethylcarbamates, highlighting the importance of microwave synthesis for sulfur-containing carbamates and exploring the influence of substituents on amide rotational barriers (Janse van Rensburg & Robinson, 2009) (Janse van Rensburg, Robinson, & Kruger, 2011).
  • Crystallography and Molecular Structure : The crystal structures of chromene derivatives have been elucidated, demonstrating the importance of hydrogen bonding and molecular interactions in the solid state. For instance, the structure of 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone showcases edge-fused hydrogen-bonded rings (Swamy et al., 2006).

Potential Biological Activities

  • Antimicrobial and Anti-inflammatory Properties : Certain derivatives have been investigated for their antibacterial and anti-inflammatory activities, with some compounds showing significant effects against bacterial strains and reducing protein denaturation, indicating potential for medical application (Chavan & Hosamani, 2018).
  • Antioxidant and Antihyperglycemic Agents : Synthesis of coumarin derivatives containing pyrazole and indenone rings has shown promising antioxidant and antihyperglycemic activity, further highlighting the therapeutic potential of chromene derivatives (Kenchappa et al., 2017).

Catalysis and Green Chemistry

  • Catalytic Applications : The use of activated carbon/MoO3 as a catalyst for the green synthesis of chromeno[d]pyrimidinediones and xanthenones underlines the role of chromene derivatives in facilitating environmentally friendly chemical reactions (Mehr et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 3-(2,5-Dimethoxyphenyl)propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-6-5-12-9-16(19(22)27-18(12)11-14)15-10-13(24-3)7-8-17(15)25-4/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXMMVKFUJEXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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